molecular formula C12H21NO4 B13337353 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid

Cat. No.: B13337353
M. Wt: 243.30 g/mol
InChI Key: IJEJONHQGOYJES-UHFFFAOYSA-N
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Description

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid (CAS 2097947-71-0) is a high-purity chemical compound supplied for research and development purposes. This molecule features a spirocyclic structure incorporating both an azaspiro[4.5]decane core and a methoxy functional group, with a molecular formula of C12H21NO4 and a molecular weight of 243.30 g/mol . Spirocyclic scaffolds like the azaspiro[4.5]decane system are of significant interest in medicinal chemistry due to their three-dimensionality and potential for modulating the properties of bioactive molecules . Compounds based on the 2-azaspiro[4.5]decane structure have been investigated as conformationally restricted analogues of neurotransmitters and have shown activity as GABA-uptake inhibitors in research settings, indicating potential value in central nervous system (CNS) drug discovery . This compound is intended for research applications such as method development, in-vitro testing, and as a building block or intermediate in the synthesis of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

3-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid

InChI

InChI=1S/C12H21NO4/c1-16-10-3-7-17-12(8-10)4-6-13(9-12)5-2-11(14)15/h10H,2-9H2,1H3,(H,14,15)

InChI Key

IJEJONHQGOYJES-UHFFFAOYSA-N

Canonical SMILES

COC1CCOC2(C1)CCN(C2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Core Structural Assembly

The core of 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid involves forming the spirocyclic framework, which is achieved through cyclization reactions facilitated by metal catalysis. The key steps include:

Functional Group Introduction

  • The methoxy group at position 9 is typically introduced via nucleophilic substitution or methylation of hydroxyl groups, often using methyl iodide or dimethyl sulfate under basic conditions.
  • Carboxylic acid functionality is incorporated either through oxidation of primary alcohols or via hydrolysis of esters formed during earlier steps.

Stereochemistry Control

  • Stereoselective synthesis is critical, especially for the (5S,9S) configuration, achieved through chiral auxiliaries or asymmetric catalysis.
  • Enantioselective catalysts such as chiral rhodium or copper complexes are employed during cyclization or substitution steps to ensure stereochemical fidelity (References,).

Typical Synthetic Route

Step Description Reagents & Conditions References
1 Synthesis of precursor amino alcohols or amino acids Starting from commercially available amino acids or via reductive amination ,
2 Formation of cyclic ether or lactone intermediates Cyclization using dehydrating agents like PCl₅ or SOCl₂ ,
3 Cyclization to form the spirocyclic core Metal-catalyzed oxidative cyclization using copper or rhodium catalysts with oxidants like PhI(OAc)₂ ,
4 Introduction of methoxy group Methylation with methyl iodide or dimethyl sulfate ,
5 Carboxylation or hydrolysis to introduce the acid group Hydrolysis of esters or oxidation of primary alcohols ,

Key Reagents and Catalysts

Reagent Role Typical Conditions References
Alkyl halides (e.g., methyl iodide) Methylation Basic conditions, room temperature ,
N,N′-Dicyclohexylcarbodiimide (DCC) Activation of acids/esters Dried solvents, room temperature
PhI(OAc)₂ (Bis(acetoxy)iodobenzene) Oxidative cyclization Mild heating, inert atmosphere ,
Copper(II) catalysts Catalysis of cyclization Reflux in appropriate solvents ,
Rhodium(II) acetate Alternative catalyst Reflux, inert atmosphere

Data Table: Summary of Preparation Methods

Step Methodology Reagents Catalysts Key Conditions References
1 Synthesis of precursors Amino acids, aldehydes - Reflux, solvent-specific ,
2 Cyclization to spiro core Cyclic ethers, lactones Cu(II), Rh(II) Oxidative conditions ,
3 Methoxy group introduction Methyl iodide Base (e.g., K₂CO₃) Room temperature ,
4 Carboxylation Hydrolysis, oxidation - Acidic or basic aqueous ,

The synthesis of This compound is characterized by its reliance on oxidative cyclization reactions catalyzed by transition metals, particularly copper and rhodium complexes, which facilitate the formation of the spirocyclic core with stereochemical control. The introduction of functional groups such as methoxy and carboxylic acid groups is achieved through methylation and hydrolysis, respectively, with conditions optimized to preserve stereochemistry.

Recent advances in asymmetric catalysis and green chemistry have improved yields and stereoselectivity, making these methods viable for pharmaceutical synthesis. The multi-step approach, combining cyclization, functionalization, and oxidation, underscores the complexity of synthesizing such heterocyclic compounds with precise stereochemistry.

Chemical Reactions Analysis

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The methoxy group in the target compound may increase hydrophilicity compared to non-polar tert-butyl or chlorinated analogs .
  • Propanoic acid side chains are common, but aromatic substituents (e.g., chlorinated phenyl in ) confer distinct electronic properties .

Physicochemical Properties

Property This compound 2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid 9-Boc-1-oxa-9-azaspiro[4.5]decane-3-carboxylic acid
Molecular Weight Not explicitly reported 213.28 g/mol 285.34 g/mol
Solubility Likely moderate (carboxylic acid enhances water solubility) Moderate Low (due to Boc group)
LogP Estimated ~1.8 (similar to ) ~1.8 ~1.8 (Boc group offsets polarity)

Notes:

  • The Boc-substituted analog () has higher molecular weight and lower solubility, impacting bioavailability .
  • Chlorinated phenylpropanoic acids () exhibit higher LogP (~2.5–3.0) due to aromatic Cl groups .

Biological Activity

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid is a compound that falls within the category of spirocyclic compounds, which are known for their diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2O3C_{12}H_{22}N_{2}O_{3}, with a molecular weight of approximately 242.31 g/mol. The unique spirocyclic structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Antitumor Activity

Recent studies have highlighted the antitumor potential of spirocyclic compounds similar to this compound. A series of derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. For instance, compounds with structural similarities demonstrated IC50 values in the low micromolar range, indicating significant cytotoxicity against these cell lines .

CompoundCell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11hMDA-MB-2310.08
11kMDA-MB-2310.09
11hHeLa0.15

These findings suggest that derivatives of spirocyclic compounds may serve as promising candidates for further development in cancer therapeutics.

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or receptors involved in tumor growth and proliferation. The presence of functional groups such as methoxy and oxo groups enhances their binding affinity to biological targets, potentially leading to apoptosis in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of novel spirocyclic derivatives, where researchers reported that certain compounds exhibited enhanced antitumor activity compared to established chemotherapeutics like bendamustine and vorinostat . This underscores the potential for developing new therapeutic agents based on the spirocyclic framework.

Q & A

Q. Table 1: Functional Group Impact on Reactivity

Functional GroupRole in ReactivityExample Analog ()
Methoxy (C9)Electron-donating, steric hindrance2-(9-Hydroxy-...)propanoic acid (less lipophilic)
Spirocyclic CoreConformational rigidity6-Oxa-2-aza-spiro[4.5]decan-3-one (ketone variant)
Propanoic AcidCarboxylic acid reactivity3-(...)-3-oxopropanenitrile (nitrile substituent)

What spectroscopic and analytical techniques are recommended for characterizing this compound and its derivatives?

Basic Research Question
Key methods include:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch of propanoic acid at ~1700 cm⁻¹, sp³ C-O in oxa-aza ring).
  • UV-Vis Spectroscopy : Monitors conjugation changes in derivatives (e.g., Schiff base adducts) .
  • Elemental Analysis : Validates purity and stoichiometry, critical for spirocyclic compounds prone to byproducts.
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves spirocyclic conformation and substituent positions (e.g., methoxy vs. hydroxyl ).

Methodological Note : For analogs with nitrile groups (e.g., 3-(...)-propanenitrile), tandem MS/MS clarifies fragmentation patterns .

How can computational methods optimize synthetic routes for this compound?

Advanced Research Question
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. For example:

  • Reaction Path Search : Identifies energetically favorable intermediates in spirocyclization steps.
  • Solvent Effects : Simulations assess solvent polarity’s role in stabilizing charged intermediates (e.g., propanoic acid deprotonation) .
  • Machine Learning : Trains models on existing spirocyclic compound datasets to predict optimal catalysts or temperatures.

Case Study : ICReDD’s workflow combines computational screening with experimental validation, reducing trial-and-error in multi-step syntheses .

How do functional group substitutions (e.g., methoxy → hydroxyl) impact biological activity?

Advanced Research Question
Substitutions alter pharmacodynamics and metabolism:

  • Methoxy → Hydroxy : Increases hydrogen-bond donor capacity, enhancing target binding but reducing blood-brain barrier penetration.
  • Propanoic Acid → Nitrile : Shifts from ionic interactions (carboxylate) to covalent bonding (nitrile electrophilicity).

Data Contradiction Resolution : Conflicting solubility data (e.g., methoxy vs. hydroxy analogs) can be resolved via pH-dependent solubility assays and molecular dynamics simulations .

How should researchers address stability contradictions reported in literature?

Advanced Research Question

  • Controlled Degradation Studies : Expose the compound to stressors (heat, light, pH extremes) and monitor decomposition via HPLC.
  • Comparative Analysis : Cross-reference with structurally related compounds (e.g., 2-(9-Oxoxanthen-2-yl)propionic acid’s stability under ambient conditions ).
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in methoxy group) to trace degradation pathways.

What experimental controls are critical in biological assays for this compound?

Advanced Research Question

  • Negative Controls : Use analogs lacking the spirocyclic core (e.g., linear oxa-aza compounds) to isolate structural effects.
  • Solvent Controls : Account for DMSO’s cytotoxicity in cell-based assays.
  • Metabolic Stability : Include liver microsome incubations to assess first-pass metabolism.
  • Positive Controls : Compare with known spirocyclic bioactive compounds (e.g., antimalarial leads from ) .

What synthetic strategies mitigate byproduct formation during spirocyclization?

Advanced Research Question

  • Stepwise Cyclization : Use orthogonal protecting groups (e.g., Fmoc for amines, allyl esters for acids) to prevent premature ring closure .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to stabilize transition states in oxa-aza ring formation .
  • Temperature Gradients : Optimize between 0°C (kinetic control) and reflux (thermodynamic control) to favor desired stereochemistry .

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